This compound is cataloged under the Chemical Abstracts Service number 432004-28-9. It belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. The compound's structure consists of a glycine backbone substituted with a methoxyphenyl group and a methylphenylsulfonyl group, making it a valuable subject of study in organic synthesis and pharmacology.
The synthesis of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves a multi-step process:
The molecular structure of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can be described as follows:
The compound's three-dimensional conformation can influence its interaction with biological targets, making structural analysis critical for understanding its mechanism of action.
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can participate in several chemical reactions:
The mechanism by which N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine exerts its effects involves interactions with specific molecular targets within biological systems.
The precise pathways remain under investigation but are crucial for understanding its therapeutic potential .
These properties are significant for both laboratory handling and potential industrial applications .
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several applications across different fields:
The ongoing research into this compound's properties and mechanisms continues to expand its potential applications across various scientific disciplines .
N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine represents a structurally distinct subclass of sulfonamide-glycine conjugates characterized by N,N-disubstitution patterns. The molecular architecture comprises three essential domains: (1) a glycine backbone providing the carboxylic acid functionality, (2) an arylsulfonyl group (4-methylphenyl or p-tolyl) conferring electron-withdrawing characteristics, and (3) a 2-methoxyphenyl ring attached to the sulfonamide nitrogen, providing steric bulk and electronic modulation. This compound belongs to the broader family of N-aryl-N-tosylglycine derivatives, with the specific molecular formula C₁₆H₁₇NO₅S (molar mass: 335.38 g/mol) as confirmed by PubChem data [2].
The presence of ortho-methoxy substitution on the anilino moiety differentiates this compound from simpler analogs like N-p-tosylglycine (C₉H₁₁NO₄S) [7]. This structural feature imposes significant conformational constraints due to steric interactions between the methoxy group and sulfonyl functionality, potentially influencing both reactivity and crystal packing behavior. The zwitterionic character emerges from the acidic carboxylic acid proton and the moderately basic sulfonamide nitrogen, creating distinctive supramolecular assembly patterns observed in related structures [6].
Table 1: Structural Comparison of Sulfonamide-Glycine Derivatives
Compound Name | Molecular Formula | Substituent R₁ | Substituent R₂ | Molecular Weight |
---|---|---|---|---|
N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | C₁₆H₁₇NO₅S | 2-methoxyphenyl | 4-methylphenyl | 335.38 g/mol |
N-(5-Chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | C₁₆H₁₆ClNO₅S | 5-chloro-2-methoxyphenyl | 4-methylphenyl | 369.82 g/mol |
N-p-Tosylglycine | C₉H₁₁NO₄S | H | 4-methylphenyl | 229.25 g/mol |
N-(4-Methoxybenzyl)glycine | C₁₀H₁₃NO₃ | H | 4-methoxybenzyl | 195.22 g/mol |
The synthetic exploration of N,N-disubstituted glycines began accelerating in the late 20th century alongside developments in peptide mimetics and sulfonamide chemistry. While simpler N-monosubstituted derivatives like N-p-tosylglycine (CAS 1080-44-0) were documented as early as the 1960s [7], the specific N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine emerged more recently as synthetic methodologies advanced for preparing sterically congested sulfonamides.
The compound first appeared in chemical databases and specialty chemical catalogs in the early 2000s, primarily as a synthetic intermediate rather than a final target molecule. Its commercial availability from fine chemical suppliers (≥97% purity) by the mid-2000s [4] reflected growing interest in N,N-disubstituted amino acids for pharmaceutical applications. The structural complexity arises from challenges in achieving selective N,N-disubstitution without epimerization – typically addressed through stepwise protection strategies:
The ortho-substitution pattern distinguishes this compound from its para-substituted analogs, with the methoxy group imposing significant steric hindrance during both synthesis and downstream reactions. Crystallographic studies of structurally related compounds reveal characteristic dihedral angles between aromatic planes and sulfonamide groups that influence molecular conformation [6].
Table 2: Key Synthetic Developments in N,N-Disubstituted Glycines
Time Period | Synthetic Advancement | Impact on Target Compound Development |
---|---|---|
1960s-1980s | Schotten-Baumann sulfonylation of anilines | Enabled efficient synthesis of N-arylsulfonyl precursors |
1990s | Phase-transfer catalysis for N-alkylation | Facilitated sterically hindered glycine conjugate formation |
2000s | High-pressure promotion of disubstitution reactions | Improved yields for N-aryl-N-sulfonyl glycine targets |
2010s-present | Solid-phase synthesis and flow chemistry adaptations | Enhanced purity and scalability for complex analogs |
The strategic value of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine lies primarily in its application as a preorganized heterocyclic precursor. The molecule contains three key reactive sites exploitable for ring-forming reactions:
This compound demonstrates particular utility in constructing benzodiazepinedione scaffolds through intramolecular Friedel-Crafts acylation. When treated with POCl₃ or other strong dehydrating agents, the carboxylic acid activates to form an acylium ion that attacks the ortho-position of the methoxyphenyl ring. The methoxy group provides electronic activation toward electrophilic substitution while simultaneously preventing ortho-quinone formation during oxidative transformations [8].
Additionally, the sulfonamide group serves as a temporary activating/protecting group that can be selectively removed under reductive conditions (e.g., Mg in methanol) or hydrolyzed under harsh acidic conditions to reveal secondary amine intermediates for further elaboration. This dual functionality enables multi-step synthetic sequences toward complex polycyclic systems, as demonstrated in patented routes to pharmacologically active compounds [8].
Table 3: Heterocyclic Systems Derived from Target Compound
Heterocyclic Class | Reaction Conditions | Key Structural Features | Application Context |
---|---|---|---|
Benzodiazepine-2,5-diones | POCl₃, reflux, 8-12 hours | Seven-membered diazepine ring with ortho-methoxy substitution | Kinase inhibitor core structures |
Quinazoline-4-ones | Cu(OAc)₂, DMF, 120°C, oxidative decarboxylation | Fused bicyclic system with tosyl-protected nitrogen | Anticancer scaffold development |
β-Lactam derivatives | Ph₃P, CBr₄, Et₃N, intramolecular cyclization | Four-membered azetidinone ring with aryl substituents | Antibiotic resistance research |
Phenanthridinones | Pd(OAc)₂, K₂CO₃, DMA, intramolecular C-H activation | Fused tricyclic system with angular functionality | Topoisomerase inhibitor analogs |
The electron-donating methoxy group significantly alters reactivity compared to unsubstituted or para-substituted analogs, enabling chelation-assisted metalation at the ortho-position. This facilitates transition-metal catalyzed cross-coupling reactions for synthesizing sterically congested biaryl systems without requiring prefunctionalization. Computational chemistry studies (TPSA: 83.91 Ų, LogP: 0.9359) predict favorable membrane permeability, making derived heterocycles attractive for medicinal chemistry applications [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: